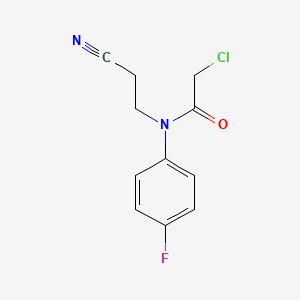

2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide

CAS No.: 16272-47-2

Cat. No.: VC5436272

Molecular Formula: C11H10ClFN2O

Molecular Weight: 240.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16272-47-2 |

|---|---|

| Molecular Formula | C11H10ClFN2O |

| Molecular Weight | 240.66 |

| IUPAC Name | 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide |

| Standard InChI | InChI=1S/C11H10ClFN2O/c12-8-11(16)15(7-1-6-14)10-4-2-9(13)3-5-10/h2-5H,1,7-8H2 |

| Standard InChI Key | YZRHAVQVPGIMQG-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1N(CCC#N)C(=O)CCl)F |

Introduction

Chemical Identification and Structural Analysis

Molecular Characteristics

2-Chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide has the molecular formula C₁₁H₁₀ClFN₂O and a molecular weight of 240.66 g/mol . Its IUPAC name reflects the presence of a chloro group at the acetamide’s α-carbon, a cyanoethyl group on the nitrogen, and a para-fluorophenyl ring. The compound’s structure is validated by its Standard InChI key (YZRHAVQVPGIMQG-UHFFFAOYSA-N) and SMILES notation (C1=CC(=CC=C1N(CCC#N)C(=O)CCl)F), which clarify the spatial arrangement of substituents .

Table 1: Key Molecular Descriptors

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₀ClFN₂O | |

| Molecular Weight | 240.66 g/mol | |

| CAS Registry Number | 16272-47-2 | |

| Melting Point | 85–88°C | |

| Solubility | Methanol, ethanol, DMSO |

Synthesis and Reaction Pathways

Primary Synthetic Route

The synthesis typically involves a two-step process:

-

Acylation: 2-Chloroacetyl chloride reacts with 4-fluoroaniline in the presence of a base (e.g., triethylamine) to form 2-chloro-N-(4-fluorophenyl)acetamide .

-

Alkylation: The intermediate undergoes nucleophilic substitution with cyanoethylamine, introducing the cyanoethyl group via SN2 mechanism.

This method yields the target compound with optimized purity, as indicated by suppliers offering material at ≥95% purity .

Side Reactions and Byproducts

Competing reactions may occur if stoichiometric ratios are imbalanced, such as over-alkylation at the nitrogen or hydrolysis of the chloro group under aqueous conditions. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimizing these side pathways.

Physical and Chemical Properties

Thermodynamic Stability

The compound is a stable solid at room temperature, with a melting point range of 85–88°C . Its decomposition temperature remains uncharacterized in available literature, though analogous acetamides suggest stability up to 150°C under inert atmospheres.

Solubility and Reactivity

The molecule exhibits high solubility in polar aprotic solvents like DMSO (>50 mg/mL) and moderate solubility in ethanol (~20 mg/mL). The chloro group’s electrophilicity enables reactions with nucleophiles (e.g., amines, thiols), while the cyanoethyl moiety participates in cyclization or reduction reactions.

Table 2: Reactivity Profile

| Functional Group | Reactivity | Applications |

|---|---|---|

| Chloroacetamide | Nucleophilic substitution | Drug intermediate synthesis |

| Cyanoethyl | Reduction to amine or hydrolysis | Bioactive derivative formation |

| Fluorophenyl | Electron-withdrawing aromatic ring | Enhancing metabolic stability |

Applications in Pharmaceutical Research

Enzyme Inhibition Studies

The compound’s acetamide backbone and fluorophenyl group make it a candidate for designing inhibitors of proteases and kinases. For example, structural analogs have shown activity against trypsin-like serine proteases in anticoagulant therapies.

Receptor-Targeted Drug Development

Modifications at the cyanoethyl position can yield derivatives with affinity for G-protein-coupled receptors (GPCRs). Preliminary studies on similar molecules suggest potential in neurological disorders, though in vivo data for this specific compound are lacking.

Agrochem Applications

As a precursor to herbicidal agents, the chloro and cyano groups contribute to phytotoxic activity. Derivatives have been explored as protoporphyrinogen oxidase (PPO) inhibitors, disrupting chlorophyll synthesis in weeds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume